Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate
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Overview
Description
Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a phenyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate typically involves the condensation of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetone. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the benzofuran ring.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: Contains a similar benzofuran core but with different substituents.
Uniqueness
Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate is unique due to its specific combination of a benzofuran ring, phenyl group, and ethyl acetate moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6158-57-2 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-1-phenyl-2-benzofuran-1-yl)acetate |
InChI |
InChI=1S/C18H16O4/c1-2-21-16(19)12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)17(20)22-18/h3-11H,2,12H2,1H3 |
InChI Key |
IMXQWKMBDWYQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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